molecular formula C17H21N3O6 B13453122 Z-Pro-gly-gly-OH

Z-Pro-gly-gly-OH

Cat. No.: B13453122
M. Wt: 363.4 g/mol
InChI Key: PWXBLRUHNLSORC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Pro-gly-gly-OH, also known as Glycine, N-[N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]glycyl]-, is a compound with the molecular formula C17H21N3O6 and a molecular weight of 363.37 g/mol . It is a peptide derivative that has garnered interest in various scientific fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Pro-gly-gly-OH can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Z-Pro-gly-gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various peptide derivatives and modified peptides with altered functional groups .

Mechanism of Action

The mechanism of action of Z-Pro-gly-gly-OH involves its interaction with specific proteins and enzymes. It binds to target proteins, influencing their structure and function. This binding can trigger a cascade of biochemical reactions, regulating various cellular processes . The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H21N3O6/c21-14(18-10-15(22)23)9-19-16(24)13-7-4-8-20(13)17(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,24)(H,22,23)/t13-/m0/s1

InChI Key

PWXBLRUHNLSORC-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.